6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid

Description

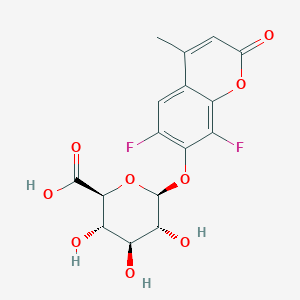

Chemical Structure and Properties This compound is a fluorinated coumarin derivative conjugated with a beta-D-glucopyranosiduronic acid moiety. The core structure consists of a benzopyran-2-one (coumarin) scaffold substituted with:

- 6,8-difluoro groups: Enhancing electron-withdrawing effects and metabolic stability.

- 4-methyl group: Contributing to lipophilicity and influencing steric interactions.

- 7-beta-D-glucopyranosiduronic acid: A polar glucuronide group that enhances water solubility and facilitates enzymatic recognition, particularly by β-glucuronidases .

Synthesis and Applications

The synthesis typically involves glycosylation of the 7-hydroxycoumarin precursor using methods like the Helferich reaction or enzymatic conjugation . It is widely utilized as:

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(6,8-difluoro-4-methyl-2-oxochromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O9/c1-4-2-7(19)25-12-5(4)3-6(17)13(8(12)18)26-16-11(22)9(20)10(21)14(27-16)15(23)24/h2-3,9-11,14,16,20-22H,1H3,(H,23,24)/t9-,10-,11+,14-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLGIZFLZFCLMY-LGDVELKSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C(C(=C(C=C12)F)OC3C(C(C(C(O3)C(=O)O)O)O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C(C(=C(C=C12)F)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701138047 | |

| Record name | 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701138047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215868-36-3 | |

| Record name | 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215868-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701138047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pechmann Condensation

The Pechmann reaction is the most widely used method for coumarin synthesis. For the target aglycone, 6,8-difluoro-4-methyl-7-hydroxycoumarin , the reaction proceeds via acid-catalyzed condensation of a fluorinated resorcinol derivative with ethyl acetoacetate.

Procedure :

-

Starting Materials :

-

5,7-Difluororesorcinol (1.0 equiv)

-

Ethyl acetoacetate (1.2 equiv)

-

Concentrated sulfuric acid (catalyst)

-

-

Reaction Conditions :

-

The reactants are mixed in sulfuric acid at 0°C with vigorous stirring.

-

The temperature is gradually raised to 80°C over 2 hours.

-

The mixture is quenched with ice water, and the product is extracted with ethyl acetate.

-

Key Challenges :

-

Limited commercial availability of 5,7-difluororesorcinol necessitates in-situ fluorination of resorcinol using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride).

-

Competing side reactions (e.g., sulfonation) require strict temperature control.

Alternative Fluorination Strategies

If 5,7-difluororesorcinol is unavailable, post-condensation fluorination may be employed:

Electrophilic Fluorination :

-

The non-fluorinated coumarin intermediate (7-hydroxy-4-methylcoumarin) is treated with xenon difluoride (XeF₂) in trifluoroacetic acid at 40°C for 12 hours.

-

Limitation : Poor regioselectivity leads to mixtures of mono- and di-fluorinated products.

Nucleophilic Halogen Exchange :

-

Chlorinated precursors (e.g., 6,8-dichloro-4-methylcoumarin) undergo halogen exchange using potassium fluoride (KF) in dimethylformamide (DMF) at 150°C.

Enzymatic Glucuronidation

Enzyme-Catalyzed Reaction

Glucuronidation at the 7-hydroxy position is achieved using UDP-glucuronosyltransferase (UGT) enzymes, which transfer glucuronic acid from UDP-glucuronic acid (UDP-GA) to the aglycone.

Procedure :

-

Reagents :

-

6,8-Difluoro-4-methyl-7-hydroxycoumarin (1.0 mM)

-

UDP-glucuronic acid (2.0 mM)

-

Recombinant UGT enzyme (e.g., UGT1A1 or UGT1A9, 0.1 mg/mL)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

-

Reaction Conditions :

-

Incubation at 37°C for 4–6 hours with gentle agitation.

-

Reaction progress is monitored via HPLC (C18 column, acetonitrile/water gradient).

-

-

Yield : ~60–75% after purification by semi-preparative HPLC.

Optimization Factors :

Chemical Glucuronidation

While less common due to stereochemical challenges, chemical methods involve coupling a protected glucuronic acid donor to the aglycone:

Koenigs-Knorr Method :

-

Activation :

-

Glucuronic acid is protected as a peracetylated trichloroacetimidate donor.

-

-

Coupling :

Comparative Analysis of Methods

| Parameter | Enzymatic Method | Chemical Method |

|---|---|---|

| Yield | 60–75% | 30–45% |

| Stereoselectivity | >99% β-anomer | ~70% β-anomer |

| Reaction Time | 4–6 hours | 24–48 hours |

| Cost | High (enzyme/UDP-GA) | Moderate (chemicals) |

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can target the carbonyl group in the benzopyran core, potentially yielding alcohol derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Chemiluminescent Substrate for Enzyme Assays

One of the primary applications of 6,8-difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid is as a chemiluminescent substrate for the enzyme glucuronidase. This enzyme plays a critical role in drug metabolism and the detoxification processes within biological systems.

Case Study

In a study published in Analytical Biochemistry, researchers utilized this compound to develop a sensitive assay for glucuronidase activity. The results demonstrated a linear relationship between substrate concentration and luminescence, indicating its potential for high-throughput screening in pharmacological research .

Applications in Drug Development

The compound's ability to serve as a reference standard in drug development is noteworthy. Its use in metabolic profiling allows researchers to:

- Evaluate Drug Efficacy : By monitoring the conversion rates of drugs into their metabolites.

- Assess Safety Profiles : Understanding how different compounds are metabolized can inform safety assessments during drug development.

Fluorescent Labeling and Imaging

Due to its unique chemical structure, 6,8-difluoro-4-methyl-2-oxo-2H-1-benzopyran derivatives have been explored for use as fluorescent labels in biological imaging. The enhanced fluorescence properties make it suitable for:

- Cell Tracking : Monitoring cellular processes in real-time.

- Diagnostic Applications : Developing assays that require high sensitivity and specificity.

Comparison Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Enzyme Assays | Chemiluminescent substrate for glucuronidase | High sensitivity; useful in drug metabolism studies |

| Drug Development | Reference standard for metabolic profiling | Helps evaluate efficacy and safety profiles |

| Fluorescent Labeling | Used as fluorescent labels in imaging | Enhances detection sensitivity and specificity |

Mechanism of Action

The mechanism by which 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, while the glucopyranosiduronic acid moiety facilitates its solubility and bioavailability. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of Coumarin Glucuronides

Table 1: Key Structural and Functional Differences

Functional and Pharmacological Differences

Enzymatic Specificity and Stability

- The 6,8-difluoro-4-methyl derivative exhibits higher enzymatic specificity for β-glucuronidase compared to non-fluorinated analogs like baicalin, due to fluorine’s electron-withdrawing effects enhancing substrate binding .

- Norwogonin glucuronide and baicalin show broader pharmacological activities (e.g., anti-inflammatory, antioxidant) but lower specificity for β-glucuronidase, as their flavone cores interact with diverse biological targets .

Solubility and Bioavailability

- The 4-trifluoromethyl analog (Table 1) has reduced aqueous solubility compared to the 4-methyl derivative, attributed to the hydrophobic CF3 group, limiting its use in aqueous assays .

- Baicalin and norwogonin glucuronide demonstrate moderate solubility but superior bioavailability in vivo due to natural product optimization .

Biological Activity

6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid is a synthetic compound with significant potential in biomedical research. This compound features a benzopyran core, dual fluorination, and a glucopyranosiduronic acid moiety, which contribute to its unique biological activities. Its molecular formula is C16H14F2O9, with a molecular weight of approximately 388.27 g/mol.

Biological Activity Overview

The compound exhibits notable biological activities, particularly as a substrate for glucuronidase enzymes. This property is crucial for studying metabolic processes related to drug conjugation and detoxification pathways. Additionally, the benzopyran structure suggests potential antioxidant properties, enhancing its relevance in pharmacological applications .

Key Biological Properties

- Glucuronidase Substrate : The compound's ability to act as a substrate for glucuronidase enzymes facilitates research into drug metabolism and detoxification processes.

- Antioxidant Potential : The benzopyran structure is associated with antioxidant activities, which may contribute to its therapeutic applications.

- Metabolic Pathway Insights : Understanding the metabolic pathways involving this compound can provide insights into drug interactions and safety profiles.

Synthesis

The synthesis of this compound involves multiple steps, highlighting its complexity and significance in research applications.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Fluoro-4-methylumbelliferone | Similar benzopyran structure without glucuronic acid | Commonly used as a fluorescent marker |

| 4-Methylumbelliferyl beta-D-glucuronide | Lacks fluorine substituents | Widely used in enzyme assays |

| 6,8-Dichloro-4-methylumbelliferyl beta-D-glucuronide | Chlorine instead of fluorine | Different halogen properties affecting reactivity |

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- Enzyme Interaction Studies : Research indicates that this compound interacts effectively with glucuronidase enzymes, providing valuable data for understanding drug metabolism .

- Antioxidant Activity Assessment : Investigations into the antioxidant properties of compounds within the benzopyran family suggest that this compound may also exhibit significant protective effects against oxidative stress.

- Pharmacokinetics Research : Studies focusing on the pharmacokinetics of this compound reveal its potential implications in drug development and safety evaluations due to its metabolic behavior.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,8-difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid, and how do reaction conditions influence glycosidic bond formation?

- Methodology : The compound is synthesized via glycosidation reactions, typically using activated glucuronic acid donors (e.g., trichloroacetimidates or bromides) and protected coumarin derivatives. SnCl4-catalyzed anomerization is critical for ensuring beta-configuration of the glycosidic bond .

- Key Considerations :

- Protect hydroxyl groups on the coumarin core (e.g., 7-OH) to avoid side reactions.

- Monitor reaction temperature (optimized at 0–25°C) to prevent decomposition of fluorinated intermediates.

- Validate bond stereochemistry using <sup>1</sup>H-NMR coupling constants (J = 7–8 Hz for beta-linkage) .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- Analytical Workflow :

- HPLC : Use a C18 column with UV detection at 320 nm (λmax for fluorinated coumarins) and mobile phase: acetonitrile/0.1% formic acid (70:30 v/v). Retention time typically 8–10 min .

- Mass Spectrometry : ESI-MS in negative mode expected to show [M–H]<sup>–</sup> at m/z 441.2 (calculated for C16H13F2O9).

- NMR : Key signals include δ 5.8–6.1 ppm (H-1′ of glucuronic acid) and δ 7.2–7.5 ppm (aromatic protons from coumarin) .

Q. What are the primary applications of this compound in enzymatic assays?

- Functional Role : Acts as a fluorogenic substrate for β-glucuronidase (GUS) enzymes. Hydrolysis by GUS releases 6,8-difluoro-4-methylumbelliferone (DiFMU), detectable via fluorescence (λex/λem = 365/450 nm) .

- Experimental Design :

- Use at 0.1–1 mM concentration in buffer (pH 6.8–7.2).

- Include negative controls (e.g., heat-inactivated enzyme) to quantify non-specific hydrolysis .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination at 6,8-positions) impact enzymatic kinetics and substrate specificity?

- Kinetic Analysis :

- Compare Km and kcat values with non-fluorinated analogs (e.g., 4-methylumbelliferyl glucuronide). Fluorination typically reduces Km by 30–50% due to enhanced electron-withdrawing effects stabilizing the transition state .

- Use stopped-flow fluorescence to measure real-time hydrolysis rates.

Q. What strategies mitigate instability of the glucuronide moiety during long-term storage or in vivo studies?

- Stabilization Methods :

- Lyophilize with cryoprotectants (e.g., trehalose) to prevent hydrolysis.

- Store at –80°C under argon to avoid β-elimination of the glucuronic acid .

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

- Case Study : Conflicting IC50 values for GUS inhibition may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.